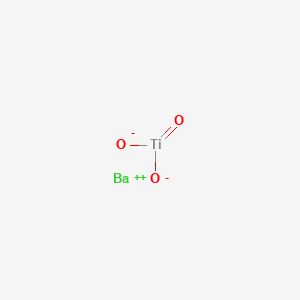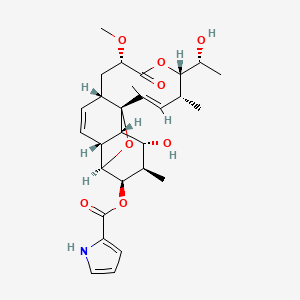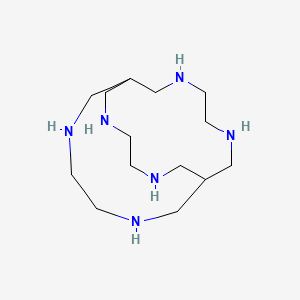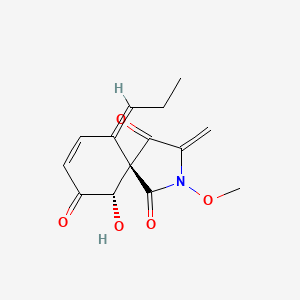
Triticone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triticone B is a natural product found in Curvularia pallescens, Pyrenophora tritici-repentis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Triticone B in Plant Pathology
This compound, identified as a phytotoxic compound, plays a significant role in plant pathology. Rawlinson et al. (2019) explored the fungal pathogen Pyrenophora tritici-repentis (Ptr), which causes tan spot of wheat. Their study highlighted the production of triticone A and B by Ptr, contributing to foliar necrosis and chlorosis in wheat. The research emphasizes this compound's role in the pathogenicity of Ptr and its potential as a target for managing tan spot disease in wheat (Rawlinson et al., 2019).
This compound in Crop Protection
This compound's application extends to crop protection. DeLiberto & Werner (2016) reviewed the use of anthraquinone, the chemical class to which this compound belongs, in pest management and agricultural crop protection. The study illustrates how this compound and related compounds function as chemical repellents and biopesticides, offering a non-lethal approach to managing agricultural depredation caused by wildlife (DeLiberto & Werner, 2016).
This compound in Plant Breeding and Genetics
Research by Hensel (2019) on the genetic transformation of Triticeae cereals, which include wheat, barley, and rye, sheds light on the potential application of this compound in crop improvement. The study discusses the role of natural phytotoxins like this compound in developing crop varieties with improved resistances to diseases and environmental stresses (Hensel, 2019).
This compound in Agricultural Research and Development
Tesdell (2017) investigates how scientific research, including studies on compounds like this compound, has influenced agricultural development and practices. This paper traces the role of scientific research in shaping agricultural policies and practices, potentially including the application of this compound in modern agriculture (Tesdell, 2017).
Propiedades
Número CAS |
114613-32-0 |
|---|---|
Fórmula molecular |
C14H15NO5 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
(5R,6Z,10S)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione |
InChI |
InChI=1S/C14H15NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,12,18H,2,4H2,1,3H3/b9-5-/t12-,14+/m1/s1 |
Clave InChI |
UVGXMQSQHURGBS-CMKQMZPSSA-N |
SMILES isomérico |
CC/C=C\1/C=CC(=O)[C@H]([C@@]12C(=O)C(=C)N(C2=O)OC)O |
SMILES |
CCC=C1C=CC(=O)C(C12C(=O)C(=C)N(C2=O)OC)O |
SMILES canónico |
CCC=C1C=CC(=O)C(C12C(=O)C(=C)N(C2=O)OC)O |
Sinónimos |
triticone A triticone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




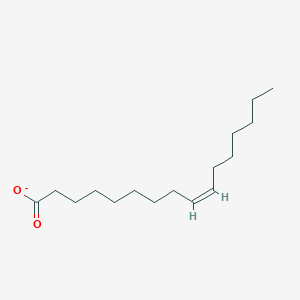
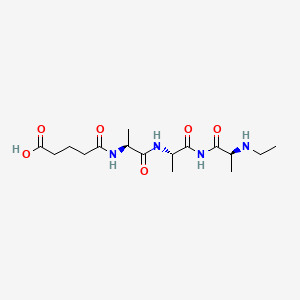
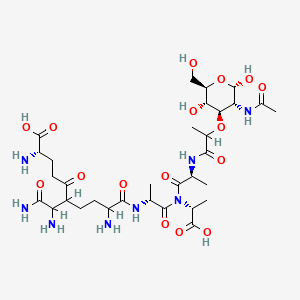

![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)

